![molecular formula C19H19N5O2 B5510131 N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions, including ring closure, Suzuki coupling, hydrolysis, and amidation reactions. The synthesis process is characterized by the formation of the imidazo[1,2-a]pyridine core, followed by subsequent functionalization at specific positions to introduce the desired substituents. These steps are crucial for obtaining the final compound with the correct stereochemistry and functional groups (Qin et al., 2019).

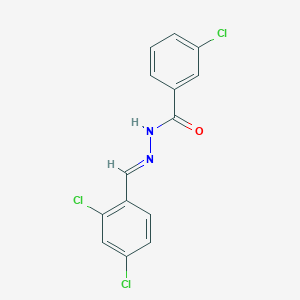

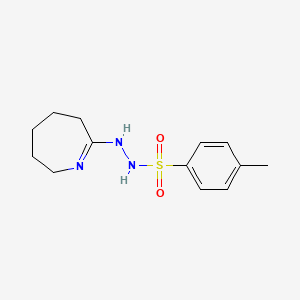

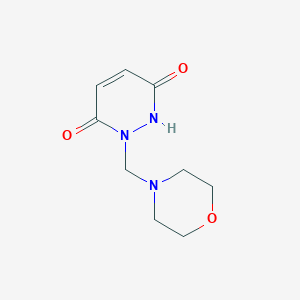

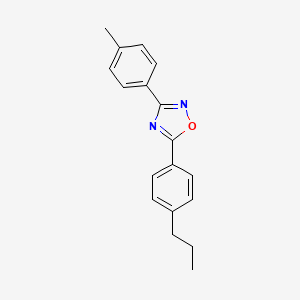

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed using techniques such as FT-IR, 1H NMR, 13C NMR spectroscopy, and mass spectrometry. Crystallographic analysis through X-ray diffraction provides detailed insights into the conformation and stereochemistry of the compound. Theoretical calculations, such as density functional theory (DFT), further validate the structural data obtained from experimental methods, ensuring the accuracy of the molecular structure (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine compounds participate in various chemical reactions, including nucleophilic addition, cycloaddition, and tautomerization, leading to diverse derivatives with potential biological activities. The reactivity is influenced by the electronic and steric properties of the substituents, which can be tailored to achieve specific chemical transformations (Pan et al., 2010).

科学的研究の応用

DNA Recognition and Gene Expression Control

Research has highlighted the design, synthesis, and biophysical characteristics of compounds related to N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide, demonstrating their potential in targeting specific DNA sequences. These compounds, particularly those containing pyrrole and imidazole units, can form stacked dimers that target the minor groove of DNA. This ability allows them to control gene expression by specifically binding to DNA sequences, making them potent candidates for treating diseases like cancer. The research by Chavda et al. (2010) discusses polyamides that can be programmed to target A/T and T/A base pairs indiscriminately, with synthetic analogs showing high specificity for G/C rich sequences (Chavda et al., 2010).

Enhancing Cellular Uptake

Modifications to the structure of polyamides related to N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl}imidazo[1,2-a]pyridine-6-carboxamide have been explored to improve their cellular uptake and biological activity. Meier et al. (2012) demonstrated that introducing a simple aryl group at the γ-aminobutyric acid turn unit of pyrrole–imidazole hairpin polyamides can significantly enhance their potency by improving nuclear uptake. This approach can be generalized to enhance the uptake of all tested polyamides, although effects on the upper limit of polyamide nuclear accumulation may vary (Meier et al., 2012).

Medicinal Chemistry Strategies

Medicinal chemistry strategies to avoid rapid metabolism by enzymes such as aldehyde oxidase (AO) have been investigated for compounds similar to N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl}imidazo[1,2-a]pyridine-6-carboxamide. Linton et al. (2011) described efforts to reduce AO-mediated oxidation, which is crucial for enhancing the stability and efficacy of potential drug candidates. By modifying the heterocycle or blocking reactive sites, they were able to reduce AO metabolism, providing insights that could benefit drug discovery programs focused on imidazo[1,2-a]pyrimidine derivatives (Linton et al., 2011).

特性

IUPAC Name |

N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-18-4-2-16(22-18)13-24(11-14-5-7-20-8-6-14)19(26)15-1-3-17-21-9-10-23(17)12-15/h1,3,5-10,12,16H,2,4,11,13H2,(H,22,25)/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTZHCLXZBAQKZ-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CN(CC2=CC=NC=C2)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CN(CC2=CC=NC=C2)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(2S)-5-Oxopyrrolidin-2-YL]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyridine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)

![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)

![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![N-(tert-butyl)-2-[2-({[1-(hydroxymethyl)propyl]amino}methyl)-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5510124.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)